8-Chloro-5-nitroacridine-2,9-diol
Overview
Description
8-Chloro-5-nitroacridine-2,9-diol is a chemical compound with the molecular formula C₁₃H₇ClN₂O₄ and a molecular weight of 290.66 g/mol . It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitroacridine-2,9-diol typically involves the reaction of 1-chloro-7-hydroxy-4-nitro-9(10H)-acridone with 3,3-diamino-N-methyldipropylamine in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for 2.5 hours, followed by the addition of water to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-nitroacridine-2,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
8-Chloro-5-nitroacridine-2,9-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitroacridine-2,9-diol primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness: 8-Chloro-5-nitroacridine-2,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRNWLDEYCYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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